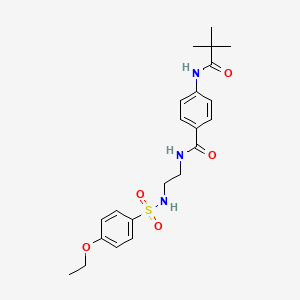

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological and pathological processes. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes, obesity, and cancer.

Scientific Research Applications

Structural Analysis in the Solid State

Glibenclamide, a structurally similar compound to N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide, has been studied for its structure in the solid state using NMR spectroscopy and theoretical calculations. The study provides insights into the stability and structural integrity of such compounds under various conditions, which is crucial for understanding their interactions and functions in biological systems (Sanz et al., 2012).

Diagnostic Imaging in Oncology

N-(2-(1'-piperidinyl)ethyl)-3-(123)I-iodo-4-methoxybenzamide, a compound with a similar backbone, has been investigated for its potential in visualizing primary breast tumors in vivo. This research highlights the capability of benzamides to bind preferentially to sigma receptors overexpressed on cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and management of cancer (Caveliers et al., 2002).

Drug Metabolism and Transformation Studies

The study of drug transformation and excretion is crucial for understanding the pharmacokinetics and safety profiles of compounds. For example, research on the transformation of metoclopramide in rabbits has revealed various metabolites, providing a model for studying the metabolic pathways of similar compounds, such as this compound, and their implications in drug design and safety assessment (Arita et al., 1970).

Synthesis and Characterization for Therapeutic Use

The synthesis and pharmacologic characterization of benzamide derivatives, including their binding affinity to sigma receptors, are fundamental for developing new therapeutic agents. Studies on N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide and similar compounds provide a basis for designing drugs with potential applications in treating diseases such as cancer, showcasing the versatility of benzamide derivatives in drug development (John et al., 1999).

Electrophysiological Activity for Cardiac Applications

Research on N-substituted imidazolylbenzamides has demonstrated their potency in in vitro cardiac electrophysiological assays, suggesting potential applications in treating cardiac arrhythmias. This highlights the therapeutic potential of benzamide derivatives, including this compound, in cardiovascular medicine (Morgan et al., 1990).

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-5-30-18-10-12-19(13-11-18)31(28,29)24-15-14-23-20(26)16-6-8-17(9-7-16)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDBSFFFVBHPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)

![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)

![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)

![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)

![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)